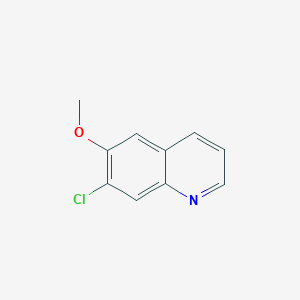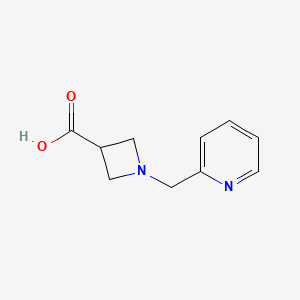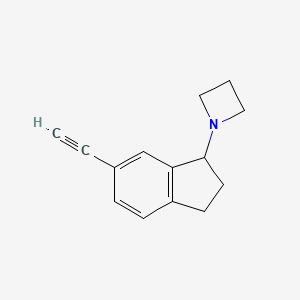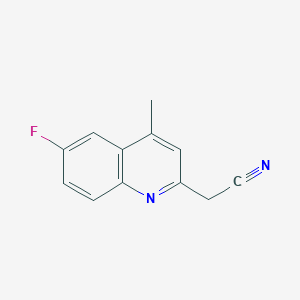
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinoline ring, along with an acetonitrile group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-methylquinoline.
Nitrile Introduction: The acetonitrile group is introduced at the 2nd position of the quinoline ring through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-(6-Fluoro-4-methylquinolin-2-yl)acetic acid.
Reduction: 2-(6-Fluoro-4-methylquinolin-2-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile
- 2-(6-Bromo-4-methylquinolin-2-yl)acetonitrile
- 2-(6-Methyl-4-methylquinolin-2-yl)acetonitrile
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile imparts unique electronic properties, making it more lipophilic and potentially more reactive in biological systems compared to its chloro and bromo analogs.
- Methyl Group: The methyl group at the 4th position is a common feature, but its combination with fluorine at the 6th position makes this compound distinct in terms of reactivity and potential applications.
属性
分子式 |
C12H9FN2 |
|---|---|
分子量 |
200.21 g/mol |
IUPAC 名称 |
2-(6-fluoro-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3 |
InChI 键 |
DCNPALLYMJTDDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


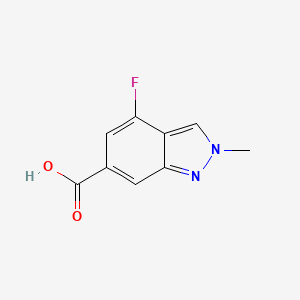
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
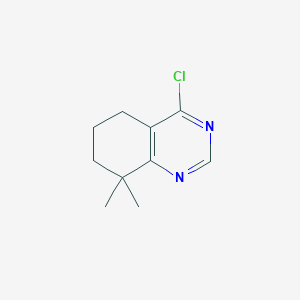
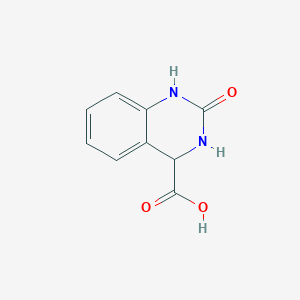
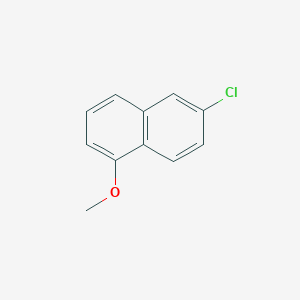

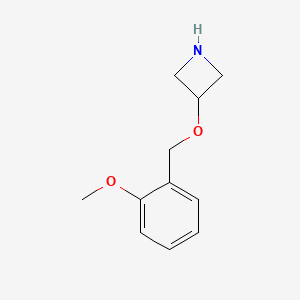
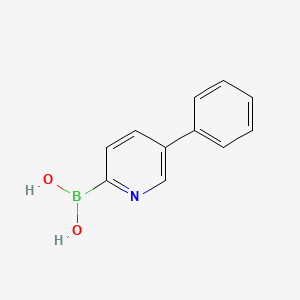
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
